N-cyclohexyl 3-phenylbenzamide
Description
Properties
Molecular Formula |
C19H21NO |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-phenylbenzamide |
InChI |
InChI=1S/C19H21NO/c21-19(20-18-12-5-2-6-13-18)17-11-7-10-16(14-17)15-8-3-1-4-9-15/h1,3-4,7-11,14,18H,2,5-6,12-13H2,(H,20,21) |
InChI Key |
KEOHMWPUIIXQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The physicochemical and functional properties of N-cyclohexyl benzamides are highly influenced by substituents on the aromatic ring. Key examples include:
Key Observations :
- Electronic Effects: Fluorine at the 3-position (C₁₃H₁₆FNO) introduces electronegativity, altering electronic distribution and reactivity .
- Solubility and Bonding: Hydroxy and methoxy groups (C₁₄H₁₉NO₃) enhance solubility in polar solvents and facilitate hydrogen bonding, critical for crystal engineering .
- Performance in Polymer Nucleation : Bisamide analogs (e.g., C₂₀H₁₆N₂O₂) exhibit poor nucleation efficiency for P3HT compared to pyridine-containing variants, underscoring the necessity of specific functional groups beyond structural similarity .
Crystallographic and Structural Insights
- N-Cyclohexyl-3-hydroxy-4-methoxybenzamide: X-ray analysis reveals a monoclinic crystal system with hydrogen bonds between -OH and carbonyl groups, stabilizing the lattice .
- N,N′-1,4-Phenylenebisbenzamide : Exhibits a repeating distance of 7.88 Å, matching P3HT’s c-direction, yet fails to nucleate effectively, suggesting that epitaxial matching alone is insufficient .
Supramolecular Nucleation in Polymers
- N-Cyclohexyl Benzamides vs. Bisamides : While N,N′-1,4-phenylenebisbenzamide (C₂₀H₁₆N₂O₂) shares structural motifs with high-performance nucleating agents, its inability to nucleate P3HT highlights the critical role of substituent chemistry (e.g., pyridine vs. benzene) in directing polymer crystallization .
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 3-phenylbenzoyl chloride (20 mmol) is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of cyclohexylamine (22 mmol) and triethylamine (20 mmol) in THF at 0°C. The mixture is refluxed for 4–6 hours, followed by quenching with water and extraction with dichloromethane (DCM). The organic layer is washed with saturated sodium bicarbonate and brine, dried over anhydrous MgSO₄, and concentrated to yield the crude product. Purification via recrystallization in ethanol-water (3:1) affords this compound in yields ranging from 70% to 85%.
Key Parameters:
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack: Cyclohexylamine deprotonates to form a stronger nucleophile, which attacks the carbonyl carbon of 3-phenylbenzoyl chloride.
-
Elimination of HCl: Triethylamine scavenges HCl, shifting the equilibrium toward product formation.
Coupling Reactions Using Carbodiimide Reagents
An alternative method employs carbodiimide-mediated coupling of 3-phenylbenzoic acid with cyclohexylamine. This approach avoids handling moisture-sensitive acyl chlorides.
General Procedure
3-Phenylbenzoic acid (10 mmol) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol) in DCM. Cyclohexylamine (12 mmol) is added, and the mixture is stirred at room temperature for 12–24 hours. The product is isolated via aqueous workup and purified by column chromatography (hexane:ethyl acetate = 4:1) to yield 65–78% of the target compound.
Advantages:
-
Avoids acyl chloride synthesis.
-
Compatible with acid-sensitive functional groups.
Limitations:
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase synthesis has been explored for benzamide derivatives, though specific protocols for this compound require adaptation from analogous systems.
Proposed Workflow
-
Resin functionalization: Wang resin is loaded with 3-phenylbenzoic acid using standard coupling reagents.
-
Amide bond formation: Cyclohexylamine is introduced under microwave irradiation (60°C, 30 minutes).
-
Cleavage: The product is cleaved from the resin using trifluoroacetic acid (TFA)/DCM (1:99).
Yield: 50–60% (estimated based on similar systems).
Catalytic Amination of 3-Phenylbenzoic Acid
Recent advances in metal-catalyzed amidation offer a promising route. For example, copper(I) iodide catalyzes the coupling of 3-phenylbenzoic acid with cyclohexylamine in the presence of a ligand.
Experimental Protocol
A mixture of 3-phenylbenzoic acid (10 mmol), cyclohexylamine (12 mmol), CuI (0.2 mmol), and 1,10-phenanthroline (0.4 mmol) in toluene is heated at 110°C for 24 hours under nitrogen. The product is extracted with ethyl acetate and purified via flash chromatography, yielding 55–65% of this compound.
Catalyst System:
-
Metal: CuI
-
Ligand: 1,10-Phenanthroline
-
Solvent: Toluene
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Route | 70–85 | 4–6 hours | High yield, straightforward | Requires acyl chloride synthesis |
| Carbodiimide Coupling | 65–78 | 12–24 hours | Avoids acyl chlorides | Longer reaction time |
| Solid-Phase Synthesis | 50–60 | 30–60 minutes | High-throughput potential | Lower yield, specialized equipment |
| Catalytic Amination | 55–65 | 24 hours | No pre-activation of acid | Moderate yield, catalyst cost |
Research Findings and Mechanistic Studies
Q & A
Q. What are the recommended synthetic methodologies for N-cyclohexyl 3-phenylbenzamide?
- Methodological Answer : Synthesis typically involves multi-step approaches, including condensation reactions between 3-phenylbenzoic acid derivatives and cyclohexylamine. Microwave-assisted synthesis (MAS) has been shown to improve yield and reduce reaction time compared to conventional heating. For example:
- Conventional method : Reacting ethyl 3-phenylbenzoate with cyclohexylamine under reflux in toluene for 12–24 hours yields ~65–70% .
- Microwave method : Using a 300 W microwave reactor for 30 minutes achieves ~85% yield with reduced side products .
Table 1 : Comparative synthesis parameters
| Method | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| Conventional | None | Toluene | 12–24 h | 65–70% |
| Microwave | Acetic acid | Benzene | 30 min | 85% |
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:
- Growing crystals via slow evaporation of a saturated DCM/hexane solution.
- Data collection using a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) at 100 K.
- Structural refinement with SHELXL, ensuring R-factor < 0.05 .
Table 2 : Representative crystallographic data (analogous compound)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 25.02, 5.37, 8.13 |
| α, β, γ (°) | 90, 98.5, 90 |
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, lab coat) and respiratory protection (P95/P1 respirators for low exposure; OV/AG/P99 for high concentrations). Avoid drainage contamination due to potential aquatic toxicity. Store in a cool, dry environment with inert gas purging .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Cross-validate data using complementary techniques:
Q. What catalytic systems enable selective functionalization of this compound?
- Methodological Answer : Palladium-catalyzed C–H activation is effective for aryl functionalization. For example:
- Aromaticity transfer : Pd(OAc)₂ (5 mol%), XPhos ligand, and K₂CO₃ in DMF at 120°C enable cyclohexyl group transfer from phenols to pyrrolidines, yielding N-cyclohexyl derivatives .
- Benzonitrile synthesis : Use N-cyclohexyl benzamides with aryl iodides under Pd catalysis to achieve selective cyanation .
Q. How is this compound detected in adulterated dietary supplements?
- Methodological Answer : Employ LC-MS/MS with the following parameters:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase : 0.1% formic acid in water/acetonitrile (gradient elution).
- Detection : MRM transitions m/z 310 → 105 (quantifier) and 310 → 77 (qualifier) .
Table 3 : Validation parameters for LC-MS detection
| Parameter | Value |
|---|---|
| LOD | 0.1 µg/g |
| LOQ | 0.3 µg/g |
| Recovery | 92–98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
